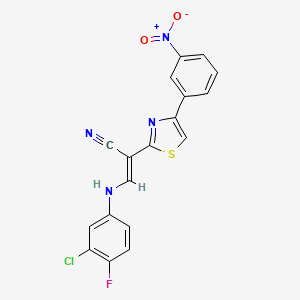

(E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-3-(3-chloro-4-fluoroanilino)-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClFN4O2S/c19-15-7-13(4-5-16(15)20)22-9-12(8-21)18-23-17(10-27-18)11-2-1-3-14(6-11)24(25)26/h1-7,9-10,22H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVFMYJGEGCYYFQ-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)C(=CNC3=CC(=C(C=C3)F)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/C(=C/NC3=CC(=C(C=C3)F)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-3-((3-chloro-4-fluorophenyl)amino)-2-(4-(3-nitrophenyl)thiazol-2-yl)acrylonitrile , also known as a derivative of thiazole, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHClFNO

- Molecular Weight : 485.938 Da

- CAS Number : 850140-73-7

Structural Features

The compound features a thiazole moiety, which is known for its role in enhancing the biological activity of various pharmacological agents. The presence of electron-withdrawing groups like chlorine and fluorine on the phenyl ring enhances its reactivity and potential cytotoxicity.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound under discussion has shown promising results in inhibiting the proliferation of several cancer cell lines.

Case Studies and Research Findings

-

In Vitro Studies :

- A study demonstrated that thiazole-based compounds, including derivatives similar to the one , exhibited IC values ranging from 1.61 µg/mL to 1.98 µg/mL against various cancer cell lines, indicating potent cytotoxic effects .

- Another research highlighted that compounds with similar structural motifs had growth-inhibitory effects on HT29 colon cancer cells, with some derivatives showing activities comparable to doxorubicin .

-

Mechanism of Action :

- The mechanism by which these compounds exert their antitumor effects often involves the induction of apoptosis in cancer cells. Molecular dynamics simulations have shown that these compounds interact with proteins involved in apoptotic pathways primarily through hydrophobic contacts and limited hydrogen bonding .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy was evaluated through minimum inhibitory concentration (MIC) assays.

- Antibacterial Studies :

Structure-Activity Relationship (SAR)

The SAR analysis reveals critical insights into how modifications to the thiazole ring and substituents on the phenyl rings influence biological activity:

| Modification | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., Cl, F) | Enhance cytotoxicity |

| Presence of nitro groups | Increase antimicrobial effectiveness |

| Substitutions at specific positions | Alter binding affinity to target proteins |

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) | Key Reference |

|---|---|---|---|

| Thiazole formation | α-bromoketone, thiourea, ethanol, reflux (12 h) | 65-75 | |

| Acrylonitrile coupling | K₂CO₃, DMF, 80°C, 6 h | 50-60 | |

| Nitration | HNO₃/H₂SO₄, 0°C → RT, 2 h | 70-80 |

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Answer:

Critical factors include:

- Temperature Control : Lower temperatures (0–5°C) during nitration reduce side reactions, while higher temperatures (80°C) accelerate coupling steps .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates in nucleophilic substitutions .

- Catalyst Use : Pd/C or CuI catalysts improve cross-coupling efficiency for aryl halide intermediates .

- Purification : Column chromatography or recrystallization (using ethanol/water) increases purity >95% .

Basic: What spectroscopic techniques confirm the compound’s structure?

Answer:

- NMR Spectroscopy : H and C NMR identify aromatic protons, nitrile (C≡N) signals, and stereochemistry (E/Z configuration) .

- FTIR : Confirms nitrile (∼2200 cm), nitro (∼1520 cm), and C-Cl (∼750 cm) groups .

- X-ray Crystallography : Resolves spatial arrangement of the thiazole ring and substituents .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can computational modeling predict biological activity?

Answer:

- Molecular Docking : Predicts binding affinity to targets (e.g., kinases, receptors) by simulating interactions between the compound’s functional groups (nitro, thiazole) and active sites .

- PASS Program : Estimates pharmacological profiles (e.g., antimicrobial, anticancer potential) based on structural analogs .

- DFT Calculations : Analyzes electronic properties (HOMO-LUMO gaps) to explain reactivity and stability .

Basic: Which functional groups drive the compound’s reactivity?

Answer:

- Nitrile Group : Participates in nucleophilic additions and cyclization reactions .

- Thiazole Ring : Enhances π-π stacking with biological targets and stabilizes charge transfer .

- Nitro Group : Acts as an electron-withdrawing group, directing electrophilic substitutions and redox reactions .

Advanced: How to resolve discrepancies in biological activity data?

Answer:

- Assay Standardization : Use consistent cell lines (e.g., HeLa, MCF-7) and microbial strains to minimize variability .

- Purity Validation : Confirm compound integrity via HPLC (≥95% purity) to rule out impurities affecting results .

- Dose-Response Studies : Establish IC values across multiple concentrations to verify potency trends .

Basic: What biological assays evaluate therapeutic potential?

Answer:

- Anticancer Activity : MTT assay on cancer cell lines (e.g., IC = 12–25 μM in A549 cells) .

- Antimicrobial Screening : Disc diffusion assays against S. aureus and E. coli (zone of inhibition = 10–15 mm) .

- Enzyme Inhibition : Kinase inhibition assays (e.g., EGFR) with IC values calculated via fluorometric methods .

Advanced: How does stereochemistry impact biological interactions?

Answer:

The (E)-configuration of the acrylonitrile moiety ensures optimal spatial alignment with hydrophobic pockets in target proteins (e.g., kinases). Computational docking shows that the Z-isomer exhibits weaker binding (ΔG = -8.2 kcal/mol vs. -10.5 kcal/mol for E-isomer) due to steric clashes .

Basic: What are the solubility and stability profiles?

Answer:

- Solubility : Poor in water; soluble in DMSO (>50 mg/mL), DMF, and dichloromethane .

- Stability : Degrades under UV light (t = 48 h); store at -20°C in amber vials .

Advanced: How to enhance pharmacokinetic properties through structural modifications?

Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .

- PEGylation : Attach polyethylene glycol chains to increase solubility and half-life .

- Nitro Reduction : Convert nitro to amine groups to reduce toxicity while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.